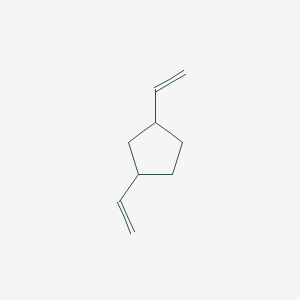
Cobalt;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt titanium is a compound that combines the unique properties of cobalt and titanium. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while titanium is known for its excellent corrosion resistance, high strength-to-weight ratio, and biocompatibility . The combination of these two metals results in a compound with a wide range of applications in various fields, including materials science, chemistry, and medicine.
Métodos De Preparación
Cobalt titanium compounds can be synthesized using various methods. One common method is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process involves the polymerization of metallic citrate using ethylene glycol, resulting in a homogeneous resin in which metal ions are uniformly distributed. This resin is then heated to form nanocrystalline cobalt titanium powders. Other methods include sol-gel, co-precipitation, and hydrothermal synthesis .
Análisis De Reacciones Químicas
Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt titanate (CoTiO3) can exhibit photocatalytic activity, which involves the degradation of organic compounds under ultraviolet light irradiation . Common reagents used in these reactions include cobalt nitrate, tetra-n-butyl titanate, and citric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt titanium nanoparticles have shown potential as antimicrobial agents and in drug delivery systems . They are also used in the development of advanced materials for energy storage and conversion, such as electrodes for solid oxide fuel cells and gas sensors .
Mecanismo De Acción
The mechanism of action of cobalt titanium compounds depends on their specific application. For example, in photocatalytic applications, cobalt titanate nanoparticles absorb ultraviolet light, generating electron-hole pairs that can degrade organic pollutants . In antimicrobial applications, cobalt titanium nanoparticles can disrupt bacterial cell membranes and interfere with cellular processes . The molecular targets and pathways involved vary depending on the specific application and the properties of the compound.
Comparación Con Compuestos Similares
Cobalt titanium compounds can be compared with other similar compounds, such as cobalt chromium molybdenum alloys and titanium coordination compounds. Cobalt chromium molybdenum alloys are known for their excellent corrosion resistance and wear performance, making them suitable for biomedical implants . Titanium coordination compounds, on the other hand, are used in photocatalysis and optoelectronics due to their unique photoredox properties . The combination of cobalt and titanium in cobalt titanium compounds provides a unique set of properties, including high thermal stability, magnetic properties, and biocompatibility, making them suitable for a wide range of applications.
Similar Compounds
- Cobalt chromium molybdenum alloys
- Titanium coordination compounds
- Cobalt ferrite (CoFe2O4)
- Cobalt oxide nanostructures
These compounds share some similarities with cobalt titanium compounds but also have distinct properties and applications that make them unique in their own right.
Propiedades
Número CAS |
12139-81-0 |
|---|---|
Fórmula molecular |
CoTi |
Peso molecular |
106.800 g/mol |
Nombre IUPAC |
cobalt;titanium |
InChI |
InChI=1S/Co.Ti |
Clave InChI |
NNSIWZRTNZEWMS-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


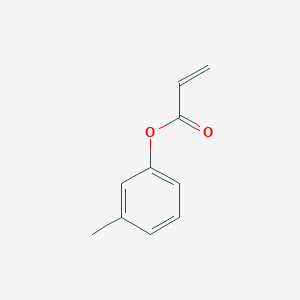

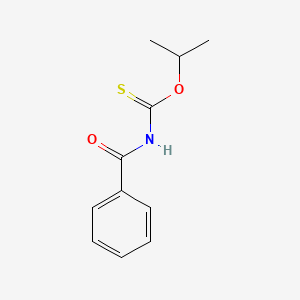
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
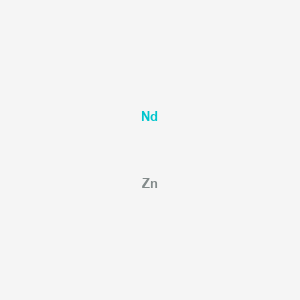
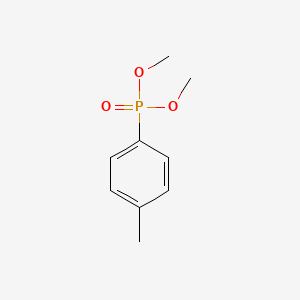

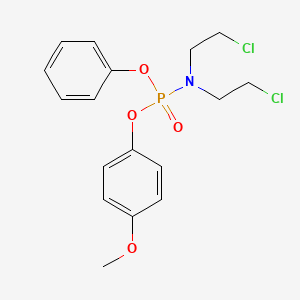

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

